Cas no 946221-55-2 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core with a benzyl substituent at the 1-position and a fluoro-methoxy-substituted phenylsulfonamide group at the 6-position. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selective binding properties to biological targets. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring enhances its potential for modulating pharmacokinetic and pharmacodynamic profiles. Its well-defined molecular architecture makes it a valuable intermediate for further synthetic exploration or biological evaluation.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide structure
946221-55-2 structure
商品名:N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
CAS番号:946221-55-2
MF:C23H21FN2O4S
メガワット:440.487248182297
CID:6554027

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
    • N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
    • Benzenesulfonamide, 3-fluoro-4-methoxy-N-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]-
    • インチ: 1S/C23H21FN2O4S/c1-30-22-11-9-19(14-20(22)24)31(28,29)25-18-8-10-21-17(13-18)7-12-23(27)26(21)15-16-5-3-2-4-6-16/h2-6,8-11,13-14,25H,7,12,15H2,1H3
    • InChIKey: RBXIYYFPJLVOBO-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CC2=CC=CC=C2)(=O)=O)=CC=C(OC)C(F)=C1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2385-0131-2mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2385-0131-75mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2385-0131-10mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2385-0131-25mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2385-0131-30mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2385-0131-3mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2385-0131-4mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2385-0131-20μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2385-0131-40mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2385-0131-2μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
946221-55-2 90%+
2μl
$57.0 2023-05-16

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide 関連文献

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamideに関する追加情報

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 946221-55-2, known as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug discovery and development. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.

The sulfonamide functional group in this compound plays a crucial role in modulating its pharmacokinetic properties. Sulfonamides are well-known for their ability to improve bioavailability and stability in biological systems. The presence of the fluorine atom at the 3-position of the benzene ring introduces electronic effects that can influence the compound's reactivity and selectivity. Similarly, the methoxy group at the 4-position contributes to increased lipophilicity, which is often desirable in drug candidates to enhance membrane permeability.

The tetrahydroquinolin core of this molecule is a key structural feature that contributes to its unique properties. Tetrahydroquinolines are commonly found in natural products and have been extensively studied for their potential as scaffolds in medicinal chemistry. The benzyl substituent attached to the quinoline ring further enhances the molecule's complexity and functionality. Recent studies have demonstrated that such substituents can significantly impact the compound's ability to interact with biological targets, such as enzymes or receptors.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions that highlight the ingenuity of modern organic chemistry. The synthesis typically begins with the preparation of the tetrahydroquinoline derivative, followed by functionalization at specific positions to introduce the sulfonamide group and other substituents. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.

Recent research has focused on evaluating the biological activity of this compound. In vitro studies have revealed promising results in terms of enzyme inhibition and cellular activity, suggesting potential applications in treating various diseases. For instance, preliminary data indicate that this compound may exhibit anti-inflammatory or anticancer properties, making it a valuable lead for further exploration in preclinical studies.

In addition to its direct applications in drug discovery, this compound serves as a valuable tool for studying molecular recognition and binding interactions. Its complex structure provides an excellent platform for investigating how subtle changes in chemical structure can influence biological activity. This has led to insights into rational drug design principles and has informed the development of next-generation therapeutic agents.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the structure of this compound. These methods provide high-resolution data that enable precise characterization of even highly complex molecules like this one.

In conclusion, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide represents a remarkable example of how cutting-edge synthetic strategies and biological insights can converge to create innovative chemical entities with significant potential in medicine and beyond. As research continues to uncover its full range of applications, this compound stands poised to make meaningful contributions to both academic research and industrial development.

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